1H-Indol-3-ol, 5-bromo-4-chloro-
Overview
Description
5-Bromo-4-chloro-1H-indol-3-ol is a halogenated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is particularly notable for its use as a chromogenic substrate in biochemical assays .
Mechanism of Action
Target of Action
The primary targets of 5-bromo-4-chloro-1H-indol-3-ol are enzymes such as esterases . Esterases play a crucial role in various biological processes, including the metabolism of drugs and xenobiotics .
Mode of Action
5-Bromo-4-chloro-1H-indol-3-ol interacts with its targets by serving as a chromogenic substrate for esterases . When the compound is metabolized by these enzymes, it produces a colored product that can be easily detected . This property makes it a valuable tool for monitoring esterase activity .
Biochemical Pathways
Given its interaction with esterases, it’s likely that it influences pathways involving ester hydrolysis . The hydrolysis of esters is a critical process in the metabolism of various substances, including drugs and other xenobiotics .
Pharmacokinetics
As a substrate for esterases, it’s likely metabolized into its constituent parts, which may then be excreted .
Result of Action
The primary result of 5-bromo-4-chloro-1H-indol-3-ol’s action is the production of a colored product following its metabolism by esterases . This color change provides a visual indication of esterase activity, making it a useful tool for biochemical research .
Action Environment
The action of 5-bromo-4-chloro-1H-indol-3-ol can be influenced by various environmental factors. For instance, it’s sensitive to light and moisture, and thus should be stored in a cool, dry place in well-sealed containers . Additionally, its solubility in water suggests that its action may be influenced by the aqueous environment in which it’s used .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-1H-indol-3-ol is an inhibitor of the enzyme phosphodiesterase, which is involved in regulating the production of the second messenger cyclic GMP . This compound binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Cellular Effects
The application of 5-Bromo-4-chloro-1H-indol-3-ol and its derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloro-1H-indol-3-ol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the regulation of the production of the second messenger cyclic GMP by inhibiting the enzyme phosphodiesterase .
Metabolic Pathways
5-Bromo-4-chloro-1H-indol-3-ol is involved in the metabolic processes of specific medications, particularly in the engagement of glucuronidation. It interacts with UDP-glucuronosyltransferase enzymes within drug elimination pathways.
Preparation Methods
The synthesis of 5-bromo-4-chloro-1H-indol-3-ol typically involves halogenation reactions. One common method is the bromination and chlorination of indole derivatives under controlled conditions. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole structure, followed by halogenation . Industrial production methods often utilize biocatalytic approaches, converting indole into halogenated derivatives using microbial cell factories .
Chemical Reactions Analysis
5-Bromo-4-chloro-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indigo dyes, such as 5,5′-dibromo-4,4′-dichloro-indigo.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Condensation: It can participate in condensation reactions, forming complex heterocyclic structures.
Scientific Research Applications
5-Bromo-4-chloro-1H-indol-3-ol is widely used in scientific research, particularly in biochemical assays. It serves as a chromogenic substrate for alkaline phosphatase, enabling colorimetric detection in techniques such as Western blotting, in situ hybridization, and immunohistochemistry . Additionally, it is used in enzymology and drug discovery to study enzyme activity and identify potential drug targets.
Comparison with Similar Compounds
Similar compounds to 5-bromo-4-chloro-1H-indol-3-ol include:
5-Bromo-4-chloro-3-indolyl phosphate: Used as a substrate for alkaline phosphatase in similar applications.
5-Bromo-4-chloro-3-indolyl β-D-glucuronide: Utilized in β-glucuronidase assays.
1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol acetate: Another halogenated indole derivative with distinct applications.
The uniqueness of 5-bromo-4-chloro-1H-indol-3-ol lies in its specific halogenation pattern, which imparts unique chemical properties and reactivity, making it particularly useful in biochemical assays.
Properties
IUPAC Name |
5-bromo-4-chloro-1H-indol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-4-1-2-5-7(8(4)10)6(12)3-11-5/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCKOXONHIRKQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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